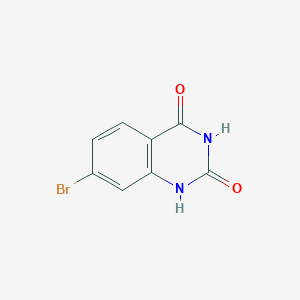

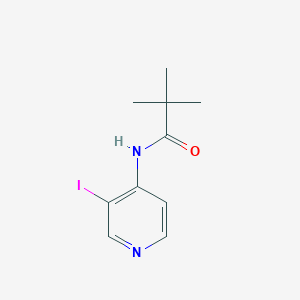

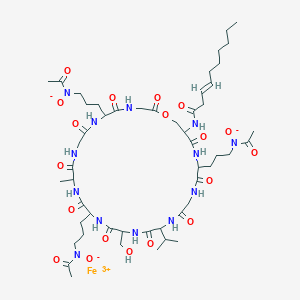

![molecular formula C10H12F3NO B049226 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine CAS No. 113896-91-6](/img/structure/B49226.png)

3-[3-(Trifluoromethyl)phenoxy]propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[3-(Trifluoromethyl)phenoxy]propan-1-amine, also known as TFPAP, is a chemical compound that has gained attention in scientific research for its potential use in various applications. TFPAP is a primary amine that contains a trifluoromethyl group, making it a unique compound with interesting properties. In

Mechanism Of Action

3-[3-(Trifluoromethyl)phenoxy]propan-1-amine acts as a chiral auxiliary in various reactions, allowing for the synthesis of chiral compounds. The trifluoromethyl group in 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine is believed to play a role in the selectivity of the reaction, as it can interact with other molecules through hydrogen bonding and other interactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine. However, it has been reported to have low toxicity and has been used in various experiments without adverse effects.

Advantages And Limitations For Lab Experiments

One advantage of using 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine in lab experiments is its ability to act as a chiral auxiliary, allowing for the synthesis of chiral compounds. It has also been reported to have low toxicity, making it a safer alternative to other chemicals. However, one limitation of 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine is its cost, as it is a relatively expensive compound.

Future Directions

There are several future directions for research on 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine. One potential area of research is the development of new synthetic methods for 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine, which could lead to more efficient and cost-effective production. Additionally, further studies on the mechanism of action of 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine could lead to a better understanding of its selectivity in various reactions. Finally, 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine could be studied for its potential use in the synthesis of new drugs and other compounds with biological activity.

Conclusion:

In conclusion, 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine is a unique chemical compound that has gained attention in scientific research for its potential use in various applications. Its ability to act as a chiral auxiliary has made it a valuable tool in the synthesis of chiral compounds, and it has been used in various experiments without adverse effects. While there is still much to be learned about 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine, its potential for use in future research is promising.

Synthesis Methods

The synthesis of 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine involves the reaction of 3-(Trifluoromethyl)phenol with 3-bromopropionitrile in the presence of a base, such as potassium carbonate. The resulting product is then reduced using lithium aluminum hydride to form 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine. This method has been reported in the literature and has been used to synthesize 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine for various applications.

Scientific Research Applications

3-[3-(Trifluoromethyl)phenoxy]propan-1-amine has been studied for its potential use in the synthesis of chiral compounds. It has been used as a chiral auxiliary in the asymmetric synthesis of various compounds, including amino acids, alcohols, and carboxylic acids. 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine has also been used in the enantioselective reduction of ketones and imines.

properties

CAS RN |

113896-91-6 |

|---|---|

Product Name |

3-[3-(Trifluoromethyl)phenoxy]propan-1-amine |

Molecular Formula |

C10H12F3NO |

Molecular Weight |

219.2 g/mol |

IUPAC Name |

3-[3-(trifluoromethyl)phenoxy]propan-1-amine |

InChI |

InChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-4-9(7-8)15-6-2-5-14/h1,3-4,7H,2,5-6,14H2 |

InChI Key |

JWKPIZCJXBSQKR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)OCCCN)C(F)(F)F |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCN)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

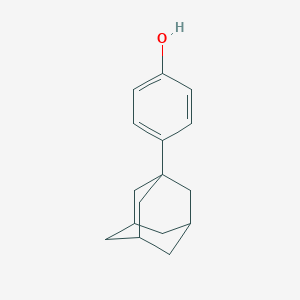

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B49178.png)